![molecular formula C10H9NO2S B1269172 3-(1,3-Benzothiazol-2-yl)propanoic acid CAS No. 29198-86-5](/img/structure/B1269172.png)
3-(1,3-Benzothiazol-2-yl)propanoic acid
Overview
Description
“3-(1,3-Benzothiazol-2-yl)propanoic acid” is a chemical compound with the molecular weight of 207.25 . It is a solid substance at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is “3-(1,3-Benzothiazol-2-yl)propanoic acid” and its InChI code is "1S/C10H9NO2S/c12-10(13)6-5-9-11-7-3-1-2-4-8(7)14-9/h1-4H,5-6H2,(H,12,13)" . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“3-(1,3-Benzothiazol-2-yl)propanoic acid” is a solid at room temperature . It has a molecular weight of 207.25 .
Scientific Research Applications
Antibacterial Agents
The compound has been synthesized and used as a potential antibacterial agent . A number of substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d][1,3] oxazin-4-one were synthesized as the precursor substrates . The antimicrobial assay data show that the synthesized compounds are found to manifest profound antimicrobial activity .
QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling has been used to establish a correlation between physicochemical properties and elicited biological activity using multivariable regression . This methodology provides a foundation for the design and synthesis of 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones .
Anti-Tubercular Compounds
Recent synthetic developments have highlighted the use of benzothiazole-based compounds, including 3-(1,3-Benzothiazol-2-yl)propanoic acid, as anti-tubercular agents . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Anti-Inflammatory Agents
The benzothiazole nucleus, which is a part of the 3-(1,3-Benzothiazol-2-yl)propanoic acid structure, has been reported to show good anti-inflammatory activity .
Antitumor and Anticancer Agents
The benzothiazole nucleus is also known to exhibit antitumor and anticancer activities . This makes 3-(1,3-Benzothiazol-2-yl)propanoic acid a potential candidate for the development of new antitumor and anticancer drugs .
Antifungal Agents
Compounds with a benzothiazole nucleus have been reported to show good antifungal activity . This suggests that 3-(1,3-Benzothiazol-2-yl)propanoic acid could potentially be used in the development of new antifungal agents .
RAF-MEK Cascading Assay
The compound has been used in the RAF-MEK cascading assay, with the most potent compound showing an inhibition rate of 60.7% at 1 μM . Molecular docking studies revealed that the pocket occupation and structure hydrophobicity may be important for activity .
Drug Development
The benzothiazole nucleus is a highly important scaffold for drug development . Therefore, 3-(1,3-Benzothiazol-2-yl)propanoic acid, which contains this nucleus, could be a valuable compound in the development of new drugs .
Safety and Hazards
properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c12-10(13)6-5-9-11-7-3-1-2-4-8(7)14-9/h1-4H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNQTHDJEZTVHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354380 | |
Record name | 3-(1,3-benzothiazol-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzothiazol-2-yl)propanoic acid | |
CAS RN |
29198-86-5 | |
Record name | 3-(1,3-benzothiazol-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1,3-benzothiazol-2-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-(1,3-Benzothiazol-2-yl)propanoic acid interact with HDAC6 and what are the potential downstream effects?
A: The research paper ["Crystal structure of fragment 3-(1,3-Benzothiazol-2-yl)propanoic acid bound in the ubiquitin binding pocket of the HDAC6 zinc-finger domain"] [] investigates the binding of this compound to the zinc-finger domain of HDAC6. Specifically, the crystal structure reveals that the compound occupies the ubiquitin-binding pocket of this domain [].
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